molecular formula C22H26N6 B3589313 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B3589313
M. Wt: 374.5 g/mol
InChI Key: VYOSGODVAZSQCF-UHFFFAOYSA-N
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Description

6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound known for its significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with a suitable triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interaction with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,3-dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol

Uniqueness

Compared to similar compounds, 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine stands out due to its unique structural features and biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

6-[(4-benzylpiperidin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6/c23-21-25-20(26-22(27-21)24-19-9-5-2-6-10-19)16-28-13-11-18(12-14-28)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOSGODVAZSQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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